molecular formula C15H13NO4 B172088 Ethyl 4-(3-nitrophenyl)benzoate CAS No. 108620-55-9

Ethyl 4-(3-nitrophenyl)benzoate

Cat. No.: B172088
CAS No.: 108620-55-9
M. Wt: 271.27 g/mol
InChI Key: WCZWAMAIMGEQNT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and contains both nitro and ester functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by esterification. The nitration step typically involves the reaction of ethyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-(3-nitrophenyl)benzoate can be compared with other similar compounds such as:

Biological Activity

Ethyl 4-(3-nitrophenyl)benzoate is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate group and a nitrophenyl substituent. The nitro group at the meta position significantly influences the compound's reactivity and biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula : C16_{16}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 269.30 g/mol

Enzymatic Hydrolysis

One of the primary areas of research involving this compound is its role in biocatalytic hydrolysis. Studies have shown that this compound can be hydrolyzed by various enzymes, leading to insights into enzyme-catalyzed reactions. The correlation between the carbonyl carbon Mulliken charge and the σ constant indicates that electronic properties play a crucial role in its enzymatic interactions.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Related compounds with nitrophenyl groups often exhibit significant antibacterial activities due to their ability to interfere with bacterial cell processes. For instance, studies have indicated that compounds with similar structures can inhibit bacterial topoisomerases, which are essential for DNA replication .

Synthesis and Biological Evaluation

Research has demonstrated various synthetic routes for this compound, followed by biological evaluations against different microbial strains. The compound was tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited marked activity, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the nitrophenyl group could enhance the biological activity of benzoate esters. For example, altering the position of the nitro group affects the compound's reactivity and interaction with biological targets .

Case Studies

  • Antibacterial Activity Assessment : In a study assessing various synthesized derivatives of this compound, compounds were tested against a range of bacterial strains. Results showed that specific modifications led to increased potency against resistant strains, indicating a promising avenue for antibiotic development .
  • Enzyme Inhibition : Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management. Compounds derived from this compound demonstrated significant inhibitory effects, suggesting potential applications in diabetes therapeutics .

Comparative Analysis

The following table summarizes the structural variations and their corresponding biological activities:

Compound NameStructure TypeUnique FeaturesBiological Activity
Ethyl 4-(2-nitrophenyl)benzoatePara-substitutedDifferent position of nitro group affects reactivityModerate antibacterial activity
Ethyl 4-(4-nitrophenyl)benzoatePara-substitutedHigher electron-withdrawing effect from para positionHigh antibacterial activity
Ethyl 4-(phenyl)benzoateUnsubstitutedLacks nitro group; serves as a comparisonLow antibacterial activity
Ethyl 2-(3-nitrophenyl)benzoateMeta-substitutedDifferent substitution pattern affects propertiesVariable antibacterial activity

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWAMAIMGEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571397
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108620-55-9
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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